2-(2-(3,4-二氢异喹啉-2(1H)-基)-2-氧代乙基)-6-甲基吡哒嗪-3(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one” is a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic compound. Isoquinolines are found in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 3,4-dihydroisoquinoline core, followed by various functional group interconversions and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the isoquinoline group and the various other functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .科学研究应用
肿瘤成像和增殖评估
2-(2-(3,4-二氢异喹啉-2(1H)-基)-2-氧代乙基)-6-甲基吡哒嗪-3(2H)-酮已被检查其利用 PET 成像评估肿瘤中细胞增殖的潜力。一项研究评估了对新诊断恶性肿瘤患者使用 N-(4-(6,7-二甲氧基-3,4-二氢异喹啉-2(1H)-基)丁基)-2-(2-18F-氟乙氧基)-5-甲基苯甲酰胺 (18F-ISO-1) 成像肿瘤增殖的安全性和可行性。该研究发现 18F-ISO-1 的肿瘤摄取与 Ki-67 和有丝分裂指数之间存在显着相关性,而这二者是肿瘤增殖率的指标。这些发现将该化合物定位为评估实体瘤增殖状态的有希望的药剂 (Dehdashti 等人,2013)。
镇静和麻醉
该化合物的另一种衍生物 JM-1232(–),一种水溶性非苯二氮卓类镇静剂,被研究其麻醉和镇静特性。该研究涉及对健康男性志愿者施用 MR04A3(JM-1232(–) 的 1% 水溶液),评估其催眠作用和安全性。结果表明 MR04A3 对人类具有催眠作用,具有令人满意的血流动力学和安全性,使其成为镇静应用的潜在候选者 (Sneyd 等人,2012)。
囊泡单胺转运体成像
此外,该化合物被探索为囊泡单胺转运体 2 (VMAT2) 的潜在成像剂,VMAT2 在内分泌细胞和大脑中高度表达。一项研究调查了 (2R,3R,11bR)-9-(3-18F-氟丙氧基)-3-异丁基-10-甲氧基-2,3,4,6,7,11b-六氢-1H-吡啶并[2,1-a]异喹啉-2-醇 (18F-FP-(+)-二氢四苯嗪 [DTBZ] 或 18F-AV-133) 在健康人体内的生物分布和辐射剂量测定,结果表明没有明显的副作用,且生物分布和辐射剂量测定适合对人体中的 VMAT2 位点进行成像。这使其成为进一步临床使用的安全候选者 (Lin 等人,2010)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-6-7-15(20)19(17-12)11-16(21)18-9-8-13-4-2-3-5-14(13)10-18/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQHGDFJANQCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。